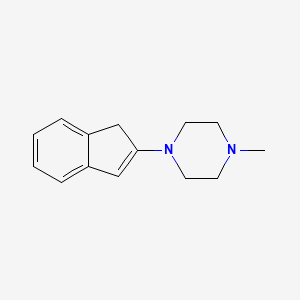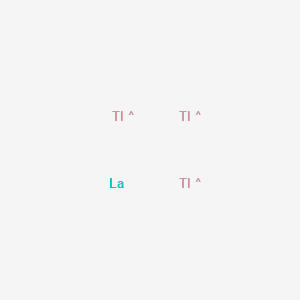
13,15-Octacosadiyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,15-Octacosadiyne: is a long-chain alkyne with the molecular formula C28H50 It is characterized by the presence of two triple bonds located at the 13th and 15th positions of the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 13,15-Octacosadiyne can be synthesized through the homocoupling of 1-tetradecyne. The reaction typically involves the use of a gold catalyst (Au/C) and molecular oxygen at elevated temperatures (around 170°C) for a prolonged period (approximately 18 hours). The reaction conditions are carefully controlled to ensure the formation of the desired product with a good yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using similar catalytic systems and reaction conditions. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions: 13,15-Octacosadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The triple bonds in this compound can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents under acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of triple bonds.
Substitution: Halogenation reactions can be carried out using bromine or chlorine in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 13,15-Octacosadiyne is used as a building block in organic synthesis
Biology and Medicine: Research has shown that this compound exhibits biological activity, including antioxidant properties. It has been studied for its potential hepatoprotective effects, particularly in mitigating liver dysfunction induced by toxic agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 13,15-Octacosadiyne is primarily related to its ability to undergo chemical transformations. The triple bonds in its structure make it highly reactive, allowing it to participate in various reactions that can modify its chemical and physical properties. In biological systems, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
1,3-Octadiyne: Another long-chain alkyne with two triple bonds, but located at different positions.
1,5-Hexadiyne: A shorter alkyne with two triple bonds, used in similar chemical reactions.
1,7-Octadiyne: Similar in structure but with different positioning of triple bonds.
Uniqueness: 13,15-Octacosadiyne is unique due to its long carbon chain and the specific positioning of its triple bonds. This structure imparts distinct chemical properties and reactivity patterns, making it valuable in specialized applications where other alkynes may not be suitable.
Eigenschaften
CAS-Nummer |
24643-46-7 |
|---|---|
Molekularformel |
C28H50 |
Molekulargewicht |
386.7 g/mol |
IUPAC-Name |
octacosa-13,15-diyne |
InChI |
InChI=1S/C28H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI-Schlüssel |
WORVNKKFYJQVPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


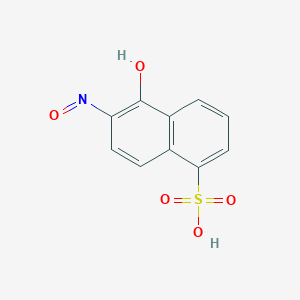
![2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14701037.png)
![Bicyclo[4.1.0]hepta-1,3,5-trien-7-one](/img/structure/B14701041.png)
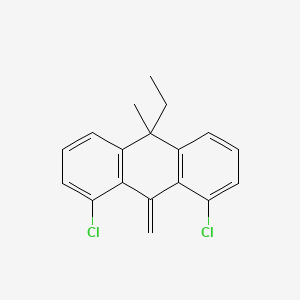


![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)
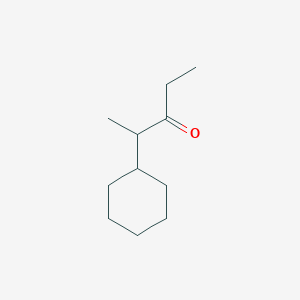
![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)
![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)

